4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride

Description

Chemical Identity:

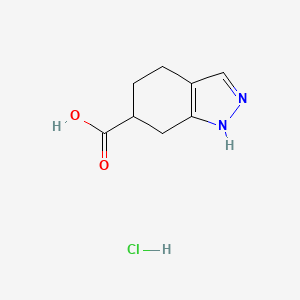

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid hydrochloride (CAS: 1354950-72-3) is a bicyclic heterocyclic compound comprising a partially saturated indazole core fused with a cyclohexene ring. The carboxylic acid group at position 6 and its hydrochloride salt form enhance its solubility in aqueous media.

Molecular Formula: C₈H₁₀N₂O₂·HCl

Molecular Weight: 166.18 g/mol (free acid); 202.64 g/mol (hydrochloride salt, calculated).

Structural Features:

- Indazole Core: A six-membered aromatic ring fused to a five-membered ring containing two nitrogen atoms.

- Tetrahydro Modification: Partial hydrogenation of the indazole ring reduces aromaticity, increasing conformational flexibility.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUSUSIPJPINOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism to yield stable 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of tetrahydroindazole exhibit significant anti-inflammatory effects. A study assessed the anti-inflammatory activity of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most potent compound in this series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, displayed an ED50 value of 3.5 mg/kg, indicating strong anti-inflammatory properties compared to other derivatives .

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |

| Other derivatives | Varied | Moderate to Low |

Sigma Receptor Interactions

The sigma receptors (sigma-1 and sigma-2) are implicated in several diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. One study reported that certain tetrahydroindazole derivatives showed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while exhibiting lower activity against sigma-1 receptors (< 5 M). This selectivity is essential for developing targeted therapies with reduced side effects .

Drug Development

Ongoing research is exploring the potential of tetrahydroindazole derivatives as drug candidates for various diseases. These compounds are being investigated for their ability to modulate sigma receptor activity and their role in neuroprotection and anti-cancer therapies. The development of new ligands based on this scaffold could provide valuable tools for probing biological functions and advancing therapeutic strategies .

In addition to anti-inflammatory and sigma receptor interactions, tetrahydroindazoles have been studied for their antimicrobial properties and potential use in treating various infectious diseases. Their diverse biological activities make them promising candidates for further exploration in pharmacological research.

Material Science Applications

Beyond biological applications, tetrahydroindazoles are also being explored in material science as building blocks for synthesizing new materials with unique properties. Their structural characteristics allow for the development of complex molecules that can be utilized in various industrial applications .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indazole/Imidazole Cores

a) 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂

- Molecular Weight : 207.1 g/mol

- Key Differences: Substituent: Chloromethyl group at position 3 introduces steric bulk and electrophilic reactivity. Synthesis: Prepared via alkylation reactions, as described for analogous compounds .

b) 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₁₃ClN₃O₂ (estimated)

- Structural Features :

- Imidazo-Pyridine Core : A fused imidazole and pyridine system, differing from the indazole scaffold.

- Methyl Group : At position 1, increasing lipophilicity compared to the unsubstituted target compound.

- Applications : Likely explored for CNS targets due to the imidazole’s prevalence in neurotransmitter analogs .

Tetrahydro-Isoquinoline Derivatives

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₉Cl₂NO₂·HCl (estimated)

- Key Features: Isoquinoline Core: A bicyclic aromatic system with nitrogen in the heterocycle.

- Pharmacological Potential: Described as a drug synthesis intermediate, with possible applications in kinase inhibition .

Comparison Table: Structural and Functional Attributes

Research Findings and Pharmacological Insights

- Hydrochloride Salts : All compounds discussed are hydrochloride salts, improving aqueous solubility and bioavailability compared to free bases.

- Structural Flexibility vs. Rigidity : The tetrahydro modification in the target compound and its analogs balances conformational flexibility (beneficial for target binding) with partial rigidity (for specificity) .

- Reactivity: Chlorinated derivatives (e.g., 3-chloromethyl-indazole, 5,7-dichloro-isoquinoline) exhibit enhanced reactivity, enabling covalent interactions or halogen bonding in drug design .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid hydrochloride (CAS No. 1354950-72-3) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 166.18 g/mol

- CAS Number : 1354950-72-3

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. In a study assessing anti-inflammatory effects using the carrageenan-induced edema model, 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated notable activity. The most potent compound in this series had an ED50 value of 3.5 mg/kg, indicating effective inhibition of inflammation pathways .

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound Name | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | COX inhibition |

| 2-Aryl derivatives | Higher than 10 | Less effective than 1-aryl variants |

Anticancer Activity

Indazole derivatives have also been explored for their anticancer properties. Studies show that certain indazole compounds can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For example, compounds with IC50 values in the nanomolar range against HL60 and HCT116 cell lines have been reported .

Table 2: Anticancer Activity of Indazole Derivatives

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| Compound A | 8.3 | Bcr-Abl |

| Compound B | 1.3 | MEK1 |

| Compound C | <10 | FGFR1 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 4 and 6 positions of the indazole scaffold significantly influence biological activity. Substituents such as halogens or alkyl groups enhance potency against inflammation and cancer cell lines .

Case Studies

- Case Study on Inflammation : A study utilized a rat model to evaluate the efficacy of tetrahydroindazole derivatives in reducing carrageenan-induced paw edema. The results confirmed that compounds with specific substitutions exhibited superior anti-inflammatory effects compared to standard treatments.

- Case Study on Cancer : In vitro tests on various cancer cell lines demonstrated that certain tetrahydroindazole derivatives not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid hydrochloride, and what solvents/catalysts are typically employed?

The synthesis of tetrahydroindazole derivatives typically involves cyclization reactions using solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). For example, intermediates may undergo coupling reactions with carboxamide groups under reflux conditions. Catalysts like triethylamine or palladium-based reagents are often used to facilitate amide bond formation. Post-synthesis, products are purified via column chromatography with gradients of ethyl acetate (EtOAc) and methanol .

Q. Which chromatographic techniques are effective for purifying this compound, and how are solvent gradients optimized?

Column chromatography is the primary method for purification, using silica gel and solvent systems such as EtOAc/hexane or DCM/methanol gradients. For instance, a gradient starting with 10% methanol in DCM and increasing to 30% methanol can isolate the target compound while removing polar impurities. Analytical thin-layer chromatography (TLC) is used to monitor elution progress .

Q. How is the compound characterized structurally, and what spectroscopic methods are used?

Structural confirmation relies on NMR and NMR spectroscopy to assign proton and carbon environments, respectively. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) validates molecular weight. For example, a molecular ion peak at m/z 166.18 (M+H) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity, especially when encountering contradictory data in replicate experiments?

Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) methodologies can resolve inconsistencies. For example, if yields fluctuate in amidation reactions, kinetic studies under controlled temperatures (e.g., 25°C vs. 40°C) can identify optimal conditions. Statistical tools like ANOVA help determine significant factors affecting purity .

Q. What strategies are used to assess the compound's solubility and stability under physiological conditions?

Solubility is quantified via UV-Vis spectroscopy at pH 7.4 (phosphate buffer) using a calibration curve. Stability studies involve incubating the compound at 37°C and sampling at intervals (e.g., 0, 24, 48 hours) for HPLC analysis. Degradation products are identified via LC-MS, and kinetic models (e.g., first-order decay) are applied to estimate half-lives .

Q. How to resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

Differences may arise from pharmacokinetic factors (e.g., metabolic instability). To address this, researchers can:

Q. What in silico methods are applicable for predicting the compound's interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydroorotate dehydrogenase (DHODH). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Free energy perturbation (FEP) calculations quantify binding energy contributions of specific functional groups .

Q. How can HPLC methods be validated for quantifying this compound in complex matrices (e.g., plasma)?

Validation follows ICH guidelines, including:

- Linearity : Calibration curves (0.1–100 µg/mL) with .

- Accuracy/Precision : Spike-recovery tests (e.g., 80–120% recovery) and inter-day RSD < 5%.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Specificity : Baseline separation from metabolites using C18 columns and acetonitrile/water mobile phases .

Methodological Notes

- Safety Handling : Follow institutional protocols for hygroscopic or irritant compounds. Use fume hoods, PPE (gloves, goggles), and avoid inhalation of hydrochloride salt aerosols .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.